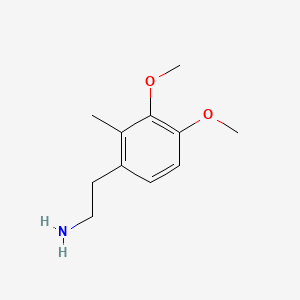

2-Methyl-3,4-dimethoxyphenethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2-(3,4-dimethoxy-2-methylphenyl)ethanamine |

InChI |

InChI=1S/C11H17NO2/c1-8-9(6-7-12)4-5-10(13-2)11(8)14-3/h4-5H,6-7,12H2,1-3H3 |

InChI Key |

KKZVPASGVLAGFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1OC)OC)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Methyl-3,4-dimethoxyphenethylamine

The synthesis of phenethylamines generally involves the construction of the ethylamine (B1201723) side chain from a substituted benzaldehyde (B42025) or benzyl (B1604629) cyanide precursor. For this compound, the synthesis would logically commence with a correspondingly substituted precursor, namely 2-methyl-3,4-dimethoxybenzaldehyde.

Two primary routes are commonly employed for this class of compounds:

The Henry Reaction Route: This pathway involves the condensation of a benzaldehyde with a nitroalkane, such as nitromethane (B149229), in a base-catalyzed reaction to form a β-nitrostyrene intermediate. Subsequent reduction of the nitro group and the alkene double bond, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the final phenethylamine (B48288). chemicalbook.com

The Cyanide Route: This method often starts with a benzyl halide or alcohol, which is converted to the corresponding benzyl cyanide (phenylacetonitrile). Catalytic hydrogenation of the nitrile group, commonly using catalysts like Raney nickel or palladium on carbon (Pd/C) in the presence of ammonia (B1221849), reduces the nitrile to a primary amine, affording the target phenethylamine. vulcanchem.com A patented process for the parent compound DMPEA, for instance, utilizes the catalytic hydrogenation of 3,4-dimethoxybenzyl cyanide with Raney nickel under ammonia and hydrogen pressure to achieve a high yield. vulcanchem.comgoogle.com

The choice of pathway depends on the availability of starting materials and desired scale. Both routes are robust and have been widely applied to the synthesis of a vast array of substituted phenethylamines.

Precursor Chemistry and Intermediate Derivatization in Synthesis

The critical precursor for the synthesis of this compound is 2-methyl-3,4-dimethoxybenzaldehyde. The synthesis of this key intermediate would likely start from commercially available, appropriately substituted phenols or benzene (B151609) derivatives, such as 2-methylguaiacol (2-methyl-3-methoxyphenol). Standard organic reactions such as O-methylation followed by formylation (e.g., Vilsmeier-Haack or Duff reaction) would introduce the required functional groups at the correct positions on the aromatic ring.

Once the key benzaldehyde precursor is obtained, it is derivatized into a reactive intermediate suitable for constructing the ethylamine side chain.

β-Nitrostyrene Intermediate: The condensation of 2-methyl-3,4-dimethoxybenzaldehyde with nitromethane yields 1-(2-methyl-3,4-dimethoxyphenyl)-2-nitroethene. This intermediate is a cornerstone for the Henry reaction pathway.

Benzyl Cyanide Intermediate: Alternatively, the benzaldehyde can be reduced to the corresponding benzyl alcohol, converted to a benzyl halide (e.g., chloride or bromide), and subsequently reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to produce 2-methyl-3,4-dimethoxybenzyl cyanide. google.com

The following table summarizes the key precursors and their transformations.

Table 1: Precursor Synthesis and Derivatization| Starting Material (Example) | Key Precursor | Intermediate | Target Moiety |

|---|---|---|---|

| 2-Methylguaiacol | 2-Methyl-3,4-dimethoxybenzaldehyde | 1-(2-Methyl-3,4-dimethoxyphenyl)-2-nitroethene | This compound |

| 2-Methyl-3,4-dimethoxybenzaldehyde | 2-Methyl-3,4-dimethoxybenzyl halide | 2-Methyl-3,4-dimethoxybenzyl cyanide | This compound |

Design and Synthesis of Analogs and Derivatives of this compound

The phenethylamine scaffold is a versatile platform for chemical modification. wikipedia.org The design and synthesis of analogs of this compound can be systematically approached by modifying three distinct regions of the molecule: the aromatic ring, the ethylamine side chain, and the terminal amino group. wikipedia.org

Aromatic Ring Substitution Patterns and Their Synthetic Routes

Modifying the substitution pattern of the aromatic ring can significantly alter the properties of the resulting compound. This can involve changing the position of the existing methoxy (B1213986) groups, introducing additional substituents, or replacing them entirely.

Isomeric Analogs: Synthesis of isomers, such as 2,5-dimethoxy or 3,4,5-trimethoxy analogs, would begin with the correspondingly substituted benzaldehyde precursors. wikipedia.orgnih.gov For example, the synthesis of a 2,5-dimethoxy-4-methylphenethylamine (B1664025) (a "2C" analog) starts with 2,5-dimethoxy-4-methylbenzaldehyde. nih.gov

Introduction of Other Substituents: Halogens (F, Cl, Br, I), alkyl, or thioalkyl groups can be introduced onto the aromatic ring. nih.gov Small lipophilic substituents at the 4-position of 2,5-dimethoxyphenethylamines, for instance, are a common modification. nih.gov These substituents are typically incorporated at an early stage of the synthesis, often present on the initial starting material before the construction of the ethylamine side chain.

Side Chain Modifications and Homologation

The two-carbon chain connecting the aromatic ring to the amine is another key site for modification.

Alpha (α) Alkylation: The introduction of a methyl group at the alpha position (the carbon adjacent to the amine) creates an amphetamine analog. This is typically achieved by using a nitroalkane other than nitromethane in the Henry reaction, such as nitroethane, to produce an α-methyl-β-nitrostyrene intermediate. Subsequent reduction yields the α-methylphenethylamine (amphetamine) derivative. wikipedia.org

Beta (β) Modification: A hydroxyl group can be introduced at the beta position (the carbon adjacent to the ring), forming a β-hydroxy-phenethylamine or ethanolamine (B43304) derivative. One synthetic route involves the reduction of a cyanohydrin derived from the corresponding benzaldehyde. studfile.net

Homologation: Extending the side chain from an ethylamine to a propylamine (B44156) or longer chain can be accomplished through multi-step synthetic sequences, often involving different starting materials or chain-extension reactions. Studies on synthetic cathinones have shown that extending the α-alkyl chain to ethyl or propyl can significantly influence the compound's properties. nih.gov

N-Substitution Strategies and Amination Methods

The primary amine of the phenethylamine structure is readily functionalized to produce secondary or tertiary amines.

N-Alkylation: Simple alkyl groups (e.g., methyl, ethyl) can be added to the nitrogen atom. Reductive amination is a common method, where the primary phenethylamine is reacted with an aldehyde (e.g., formaldehyde (B43269) for methylation) or ketone in the presence of a reducing agent like sodium cyanoborohydride. chemicalbook.com Another strategy involves direct alkylation with an alkyl halide.

N-Acylation: The amine can be acylated by reacting it with an acyl chloride or anhydride (B1165640) to form an amide. A series of N-acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized for research purposes. nih.gov

Complex N-Substituents: More complex groups, such as a benzyl or 2-methoxybenzyl group, can be attached to the nitrogen. The synthesis of N-benzylphenethylamines (NBOMes) often involves reductive amination with the appropriate benzaldehyde. nih.govmdpi.com For example, reacting 3,4-dimethoxyphenethylamine (B193588) with benzaldehyde and formaldehyde in the presence of a catalyst can produce N-benzyl-N-methyl-3,4-dimethoxyphenethylamine. google.com

The following table provides examples of analog designs based on substitution patterns.

Table 2: Design of Analogs and Derivatives| Modification Type | Position of Change | Example Substituent | Resulting Analog Class | Synthetic Method Example |

|---|---|---|---|---|

| Aromatic Ring | Position 5 | Methoxy | Trimethoxyphenethylamine | Start with Trimethoxybenzaldehyde |

| Side Chain | Alpha (α) Carbon | Methyl | Amphetamine | Henry reaction with Nitroethane |

| Side Chain | Beta (β) Carbon | Hydroxyl | Ethanolamine | Reduction of Cyanohydrin |

| Amino Group | Nitrogen | Methyl | N-Methylphenethylamine | Reductive Amination with Formaldehyde |

| Amino Group | Nitrogen | 2-Methoxybenzyl | N-Benzylphenethylamine (NBOMe) | Reductive Amination with 2-Methoxybenzaldehyde |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methyl-3,4-dimethoxyphenethylamine, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework. Although specific experimental spectra for this compound are not widely available in the reviewed literature, the expected signals can be predicted based on established principles of NMR spectroscopy.

A ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum would be characterized by signals in both the aromatic and aliphatic regions.

Aromatic Region (typically δ 6.5-8.0 ppm): The benzene (B151609) ring has two remaining protons. Due to their positions relative to the methyl and methoxy (B1213986) groups, they would appear as distinct signals, likely doublets, with chemical shifts influenced by the electron-donating effects of the substituents.

Methoxy Protons (typically δ 3.5-4.0 ppm): Two sharp singlet signals would be expected, each integrating to three protons, corresponding to the two non-equivalent methoxy groups (-OCH₃) at the C-3 and C-4 positions.

Ethylamine (B1201723) Side Chain Protons: The two methylene (B1212753) groups (-CH₂-) of the ethylamine side chain would appear as two distinct multiplets, likely triplets, due to coupling with each other. The methylene group attached to the aromatic ring would be expected at a lower chemical shift (around δ 2.7-2.9 ppm) than the methylene group attached to the amine (around δ 2.9-3.1 ppm).

Aromatic Methyl Protons (typically δ 2.0-2.5 ppm): A singlet integrating to three protons would correspond to the methyl group (-CH₃) attached to the C-2 position of the aromatic ring.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH (H-5) | ~6.7-6.9 | d | 1H |

| Aromatic CH (H-6) | ~6.6-6.8 | d | 1H |

| 4-OCH₃ | ~3.8-3.9 | s | 3H |

| 3-OCH₃ | ~3.8-3.9 | s | 3H |

| Ar-CH₂- | ~2.7-2.9 | t | 2H |

| -CH₂-NH₂ | ~2.9-3.1 | t | 2H |

| 2-CH₃ | ~2.1-2.3 | s | 3H |

| -NH₂ | Variable | br s | 2H |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, a total of 11 distinct signals would be expected, corresponding to the 11 carbon atoms in the structure.

Aromatic Carbons (δ 110-160 ppm): Six signals would appear in this region. The carbons directly attached to the oxygen atoms of the methoxy groups (C-3 and C-4) would be the most downfield. The other four aromatic carbons (C-1, C-2, C-5, C-6) would have distinct chemical shifts based on their substitution pattern.

Methoxy Carbons (δ 55-65 ppm): Two signals would correspond to the carbon atoms of the two methoxy groups.

Ethylamine Side Chain Carbons (δ 30-50 ppm): Two signals would represent the two methylene carbons of the ethylamine chain.

Aromatic Methyl Carbon (δ 15-25 ppm): One signal in the upfield region would correspond to the methyl group at the C-2 position.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary) | 125-150 |

| Aromatic CH | 110-125 |

| Methoxy (-OCH₃) | 55-65 |

| Ethylamine (-CH₂-) | 30-50 |

| Methyl (-CH₃) | 15-25 |

Note: These are predicted ranges. Specific assignments would require 2D NMR data.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for example, confirming the coupling between the two methylene groups in the ethylamine side chain and between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity of quaternary carbons and for piecing together the entire molecular structure, such as linking the ethylamine side chain to the correct position on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

In GC-MS, the compound is vaporized and separated from other components on a gas chromatography column before being ionized and detected by the mass spectrometer. The most common ionization technique in GC-MS is Electron Ionization (EI).

The EI mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, for phenethylamines, this peak can often be of low intensity. The primary fragmentation pathway for phenethylamines is the cleavage of the carbon-carbon bond beta to the nitrogen atom (β-cleavage), resulting in a stable, nitrogen-containing immonium cation. This fragment is often the base peak (the most intense peak) in the spectrum. mdpi.com

For this compound (MW = 195.26 g/mol ), the expected fragmentation would be:

Molecular Ion ([M]⁺): A peak at m/z 195.

Base Peak: Cleavage of the Cα-Cβ bond would lead to the loss of a 2-methyl-3,4-dimethoxybenzyl radical, producing the characteristic immonium ion fragment at m/z 30 ([CH₂=NH₂]⁺).

Benzyl (B1604629) Cation: Cleavage of the Cβ-N bond can result in the formation of a substituted benzyl cation at m/z 165 ([M-CH₂NH₂]⁺).

It is important to note that distinguishing between regioisomers of substituted phenethylamines using GC-MS can be challenging, as they often produce very similar mass spectra. nih.govoup.com Derivatization of the primary amine, for instance with trifluoroacetyl anhydride (B1165640) (TFAA), is a common strategy to improve chromatographic properties and potentially generate more structurally informative fragment ions. nih.gov

Table 3: Predicted Key Mass Fragments (EI) for this compound

| m/z | Proposed Fragment |

|---|---|

| 195 | Molecular Ion [M]⁺ |

| 165 | [M-CH₂NH₂]⁺ (Substituted benzyl cation) |

LC-MS is a highly sensitive and specific technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For polar compounds like phenethylamines, Electrospray Ionization (ESI) is the preferred method, typically forming a protonated molecule ([M+H]⁺) in positive ion mode. nih.gov A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, allows for the determination of the exact mass of the parent ion and its fragments with high accuracy, enabling the calculation of the elemental formula. nih.gov

In an LC-ESI/QTOFMS analysis of this compound, the following would be expected:

Full Scan MS: A prominent peak at m/z 196.1332 , corresponding to the protonated molecule ([C₁₁H₁₇NO₂ + H]⁺). The high accuracy of a QTOF instrument helps confirm the elemental composition.

Tandem MS (MS/MS): By selecting the precursor ion (m/z 196) and subjecting it to collision-induced dissociation (CID), characteristic product ions are formed. For protonated phenethylamines, a common fragmentation pathway is the neutral loss of ammonia (B1221849) (NH₃), which would result in a fragment at m/z 179.1067 . nih.gov Further fragmentation of the substituted benzyl portion of the molecule would provide additional structural confirmation. The high accuracy of the fragment masses helps in their structural elucidation. nih.gov This technique is particularly powerful for identifying new or unknown substances and distinguishing them from related compounds. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of phenethylamines, providing fragmentation patterns that act as a molecular fingerprint. In electron ionization (EI) mass spectrometry, phenethylamines typically undergo a characteristic cleavage at the carbon-carbon bond beta to the amine group. nih.gov This results in the formation of a stable, substituted benzyl cation, which is often the base peak in the spectrum.

For the parent compound, 3,4-dimethoxyphenethylamine (B193588), the major fragment ion is observed at a mass-to-charge ratio (m/z) of 151. nih.gov This corresponds to the 3,4-dimethoxybenzyl cation. For this compound, the addition of a methyl group to the aromatic ring increases the mass of this primary fragment. The predicted fragmentation would therefore yield a base peak at m/z 165, corresponding to the 2-methyl-3,4-dimethoxybenzyl cation.

Further fragmentation of this primary ion in an MS/MS experiment (by selecting m/z 165 as the precursor ion) would provide definitive structural confirmation. Common fragmentation pathways for methoxy-substituted benzyl cations involve the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da). These subsequent fragment ions provide evidence for the presence and arrangement of the methoxy groups.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Product Ion (m/z) | Structural Justification |

|---|---|---|---|---|

| 196 [M+H]⁺ | 2-Methyl-3,4-dimethoxybenzyl cation | CH₂CH₂NH₂ | 165 | Primary cleavage beta to the amine group. |

| 165 | C₉H₁₀O₂⁺ | •CH₃ | 150 | Loss of a methyl radical from a methoxy group. |

| 165 | C₉H₉O⁺ | CH₂O | 135 | Loss of formaldehyde from a methoxy group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of dimethoxyphenethylamine isomers via gas chromatography with infrared detection (GC-IRD) has shown that each isomer possesses a unique vapor-phase IR spectrum, allowing for their differentiation. oup.com

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, aromatic ring, methoxy groups, and the additional methyl group. The key absorptions can be predicted based on data from the closely related 3,4-dimethoxyphenethylamine. nih.gov

N-H Stretch: The primary amine will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3400 cm⁻¹.

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethylamine chain and the methyl and methoxy groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretch: Aromatic ring stretching vibrations will produce several bands in the 1450-1610 cm⁻¹ region.

C-O Stretch: Strong, characteristic asymmetric and symmetric C-O stretching from the two methoxy groups will be prominent in the 1030-1275 cm⁻¹ range. The spectrum for 3,4-DMPEA shows characteristic peaks at 1273, 1235, and 1134 cm⁻¹. nih.gov

Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations below 900 cm⁻¹ are highly indicative of the substitution pattern on the benzene ring. 3,4-DMPEA is a 1,2,4-trisubstituted ring, whereas this compound features a 1,2,3,4-tetrasubstituted pattern, which would result in a distinct absorption band in this region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Primary Amine |

| Aromatic C-H Stretch | 3010 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | -CH₃, -OCH₃, -CH₂- |

| Aromatic C=C Stretch | 1450 - 1610 | Aromatic Ring |

| Asymmetric C-O-C Stretch | 1230 - 1275 | Aryl Ether (Methoxy) |

| Symmetric C-O-C Stretch | 1030 - 1150 | Aryl Ether (Methoxy) |

| Aromatic C-H Out-of-Plane Bend | < 900 | 1,2,3,4-Tetrasubstituted Ring |

Chromatographic Separation and Purity Assessment in Research Materials

Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, and isomers, as well as for assessing the purity of research materials.

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of phenethylamines. mdma.ch Reversed-phase chromatography is typically employed for these moderately polar compounds.

A common setup involves a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic modifier such as formic acid or trifluoroacetic acid. The acidic modifier ensures that the amine is protonated, leading to better peak shape and retention characteristics. Purity is assessed using a detector such as a UV spectrophotometer or a photodiode array (PDA) detector, which also provides spectral data to aid in peak identification.

Given its structure, this compound is more nonpolar than its parent compound, 3,4-DMPEA, due to the additional methyl group. Consequently, it would be expected to have a longer retention time under identical reversed-phase HPLC conditions.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water |

| Modifier | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/PDA at ~230 nm and ~280 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a high-resolution technique for separating and identifying volatile compounds like phenethylamines. For effective analysis, primary amines are often derivatized to improve their thermal stability and chromatographic behavior. nih.gov Common derivatizing agents include trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA).

Separation of phenethylamine isomers is typically achieved on capillary columns with non-polar or semi-polar stationary phases, such as those containing 5% phenyl polysiloxane. nih.gov The elution order in GC is primarily dependent on the boiling point and polarity of the compounds. Research on dimethoxyphenethylamine isomers has established a clear elution order on such columns, with 3,4-DMPEA eluting after 2,3-, 2,6-, 2,5-, and 2,4-DMPEA. nih.gov The addition of a methyl group to the structure of 3,4-DMPEA to form this compound would increase its molecular weight and likely its boiling point, leading to a longer retention time compared to the non-methylated isomers under the same GC conditions. Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) |

| Column Dimensions | 30 m length, 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp ~70-100°C, ramp at 10-25°C/min to ~280°C |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Derivatization | Optional, using TFAA or PFPA for improved peak shape |

Pharmacological Investigations and Mechanistic Insights

Receptor Binding Affinity and Selectivity Profiling

Quantitative data from in vitro binding assays, such as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values, for 2-Methyl-3,4-dimethoxyphenethylamine are not documented in the available research. The pharmacological profiles of phenethylamines are highly sensitive to the substitution patterns on the phenyl ring. Therefore, data from isomers or analogues cannot be directly extrapolated to predict the specific activity of this compound.

Serotonin (B10506) Receptor (5-HT) Subtype Interactions (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C)

There is no specific binding affinity data available for the interaction of this compound with any serotonin receptor subtypes.

For context, the parent compound lacking the 2-methyl group, 3,4-Dimethoxyphenethylamine (B193588) (DMPEA), has been reported to show weak affinity for serotonin receptors. wikipedia.org However, the introduction of a methyl group at the 2-position of the phenyl ring would significantly alter the molecule's steric and electronic properties, making its interaction with 5-HT receptors unpredictable without specific experimental data. Studies on other substituted phenethylamines show that even minor structural changes can dramatically alter receptor affinity and functional activity. frontiersin.orgnih.gov

Dopaminergic Receptor (D) Subtype Interactions

No research data detailing the binding affinity or functional activity of this compound at any dopamine (B1211576) receptor subtypes were identified.

Adrenergic Receptor (α) Subtype Interactions

There is no available literature describing the interaction profile of this compound with adrenergic receptor subtypes. The interaction of phenethylamines with adrenergic receptors is known to be influenced by structural modifications, but specific data for this compound is absent. consensus.app

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Specific data on the binding affinity and functional activity of this compound at TAAR1 is not available. While many phenethylamines are known to interact with TAAR1, the affinity can vary significantly based on the substitution pattern. frontiersin.org Without experimental validation, the engagement of this specific compound with TAAR1 remains uncharacterized.

Neurotransmitter Transporter System Modulation

Serotonin Transporter (SERT) Interactions

No studies documenting the interaction of this compound with the serotonin transporter (SERT) were found.

Dopamine Transporter (DAT) Interactions

The dopamine transporter (DAT) is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. While the interaction of many phenethylamines with DAT is well-documented, specific binding affinity data for this compound is not extensively available in the current scientific literature.

To provide context, studies on structurally related compounds can offer predictive insights. For instance, research on a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines revealed that the majority of these compounds did not exhibit significant binding to the dopamine transporter at the concentrations tested. This suggests that the specific arrangement and nature of the methoxy (B1213986) and methyl groups on the phenethylamine (B48288) core are critical determinants of DAT interaction. The lack of a robust interaction with DAT for these analogues may imply that this compound also possesses a low affinity for this transporter. However, without direct experimental data, this remains a point of speculation.

Norepinephrine Transporter (NET) Interactions

Similar to the dopamine transporter, the norepinephrine transporter (NET) plays a crucial role in regulating neurotransmission by clearing norepinephrine from the synapse. The affinity of this compound for the NET has not been specifically detailed in published research.

Drawing parallels from related structures, the aforementioned study on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines also reported a general lack of significant binding to the norepinephrine transporter. This finding underscores the stringent structural requirements for high-affinity binding to monoamine transporters. The positioning of the methyl and dimethoxy groups in this compound may not be optimal for interaction with the binding pocket of the NET.

Table 1: Comparative Binding Affinities (Ki) of Phenethylamine Derivatives at Monoamine Transporters Note: Data for this compound is not available. The table presents data for related compounds to provide a comparative context.

| Compound | DAT Ki (nM) | NET Ki (nM) |

|---|---|---|

| Amphetamine | ~600 | ~70-100 |

| Methamphetamine | ~600 | ~70-100 |

| MDMA | ~8290 (human) | ~1190 (human) |

Enzymatic Interactions and Biotransformation Pathways in Cellular Systems

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and various xenobiotics. Research has shown that 3,4-dimethoxyphenethylamine (DMPEA), the parent compound of the substance , and its naturally occurring N-methylated homologs are inhibitors of monoamine oxidase in rat brain preparations nih.gov. These compounds were found to inhibit the deamination of both tyramine and tryptamine nih.gov.

The addition of a methyl group at the alpha position of the ethylamine (B1201723) side chain, as is the case in amphetamine and its derivatives, is known to influence MAO inhibitory activity. While specific kinetic data (Ki values) for this compound are not available, the inhibitory action of its parent compound suggests that it likely also interacts with MAO. The nature and potency of this inhibition (i.e., competitive, non-competitive, or irreversible) and its selectivity for MAO-A versus MAO-B would require specific enzymatic assays.

Table 2: Monoamine Oxidase (MAO) Inhibition Data for Related Phenethylamines Note: Specific Ki values for this compound are not available. The table includes data for structurally related compounds.

| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) |

|---|---|---|

| Amphetamine | 5.3 | - |

| Methamphetamine | 17.2 | - |

| N,α-diethylphenethylamine | 251 | 159 |

| α-ethylphenethylamine | 14.0 | 234 |

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme complex of the electron transport chain and a crucial component of cellular respiration. There is evidence to suggest that 3,4-dimethoxyphenethylamine (DMPEA) may act as an inhibitor of mitochondrial complex I. Such inhibition can disrupt the electron flow, leading to decreased ATP production and increased production of reactive oxygen species (ROS).

Studies on other phenethylamines, such as MDMA, have demonstrated their ability to decrease mitochondrial complex I activity, which is thought to contribute to their neurotoxic effects nih.gov. This inhibition of cellular respiration can lead to a state of oxidative stress. While direct studies on this compound are lacking, its structural similarity to compounds known to affect mitochondrial function suggests that it may also impact cellular respiration.

The metabolism of phenethylamines is complex and often involves the cytochrome P450 (CYP) family of enzymes. These enzymes are responsible for a variety of phase I metabolic reactions, including hydroxylation, N-dealkylation, and O-dealkylation. While the specific CYP isozymes involved in the metabolism of this compound have not been identified, studies on related compounds provide some clues.

For example, the metabolism of methamphetamine is known to be mediated by CYP2D6, leading to the formation of amphetamine and p-hydroxymethamphetamine. The metabolism of other designer phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), also involves oxidative deamination and demethylation, likely carried out by CYP enzymes. It is therefore plausible that this compound undergoes similar metabolic transformations, including demethylation of its methoxy groups and potential hydroxylation of the aromatic ring, mediated by various CYP isoforms.

Intracellular Signaling Pathway Modulation

The interaction of psychoactive compounds with their primary targets, such as transporters and receptors, often triggers a cascade of intracellular signaling events that ultimately mediate their physiological and behavioral effects. For many amphetamine-like substances, these pathways can include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of transcription factors like the cAMP response element-binding protein (CREB).

Activation of certain G-protein coupled receptors can lead to an increase in intracellular cAMP, which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including CREB. Phosphorylated CREB can then bind to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. While there is no direct evidence linking this compound to the modulation of these specific pathways, the known effects of other phenethylamines on monoaminergic systems suggest that downstream signaling cascades are likely to be affected.

No Publicly Available Research Found on the Specific Pharmacological and Cellular Effects of this compound

Despite a thorough search of available scientific literature and databases, no specific research findings were identified for the chemical compound this compound concerning its detailed pharmacological and cellular effects as outlined.

The requested article was to be structured around specific mechanistic insights, including G Protein-Coupled Receptor (GPCR) signal transduction, the involvement of Phospholipase C (PLC) and Inositol (B14025) Phosphate (B84403) (IP) hydrolysis, Arachidonic Acid (AA) release pathways, and Beta-Arrestin recruitment. Additionally, the outline called for an examination of in vitro cellular and subcellular effects, such as the modulation of neuronal activity, synaptic transmission, gene expression, and cellular metabolism.

Information is available for structurally related compounds, such as 3,4-Dimethoxyphenethylamine (DMPEA) and other substituted phenethylamines. However, due to the strict instructions to focus solely on this compound, this information could not be used. The presence and position of the methyl group on the alpha carbon of the ethylamine side chain, as well as the specific methoxy substitutions on the phenyl ring, create a unique chemical entity whose pharmacological profile cannot be accurately extrapolated from its analogs.

Consequently, it is not possible to generate the requested professional and authoritative article with detailed research findings, data tables, or in-depth discussions on the specified topics for this compound. The absence of data in the public domain prevents a scientifically accurate and informative response that adheres to the provided outline.

Cellular and Subcellular Effects (In Vitro Models)

Impact on Cellular Signaling Pathways (General)

While direct research on the cellular signaling pathways specifically affected by this compound is not extensively documented in peer-reviewed literature, the broader class of phenethylamines, to which it belongs, has been the subject of numerous pharmacological investigations. The effects of structurally similar compounds, particularly the 2,5-dimethoxyphenethylamines (commonly known as 2C-X compounds) and their N-benzyl derivatives (NBOMes), provide significant insights into the potential cellular mechanisms of action. These studies consistently highlight the serotonin 5-HT₂A receptor as a primary target, initiating a cascade of intracellular events.

The interaction of phenethylamine derivatives with the 5-HT₂A receptor, a G protein-coupled receptor (GPCR), preferentially activates the Gq/11 protein. nih.gov This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is central to the psychoactive effects attributed to many phenethylamines. nih.govnih.gov

Furthermore, research into related phenethylamines has revealed significant impacts on fundamental cellular processes, including mitochondrial function. Studies on various 2C-X and NBOMe compounds have demonstrated their potential to induce mitochondrial dysfunction. mdpi.comnih.govsemanticscholar.org This is characterized by the depolarization of the mitochondrial membrane and a subsequent decrease in intracellular ATP levels. nih.govmdpi.com Such disruptions in cellular energy metabolism can have widespread consequences for neuronal health and function.

Intracellular calcium homeostasis is also a key target. The mobilization of calcium due to 5-HT₂A receptor activation can be further compounded by mitochondrial dysfunction. mdpi.comnih.gov For instance, investigations into compounds like 2C-T-7 and 25T7-NBOMe have shown a distinct imbalance in intracellular calcium levels. mdpi.com Some N-benzylphenethylamine derivatives have also been shown to activate the MAP/ERK cascade and inhibit the Akt signaling pathway, which are critical pathways involved in cell survival, proliferation, and apoptosis. frontiersin.orgwikipedia.org

The following tables summarize findings from in vitro studies on phenethylamine compounds structurally related to this compound, detailing their interactions with serotonin receptors and their effects on key cellular viability markers.

| Compound | Target Receptor | Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of 5-HT) |

|---|---|---|---|---|

| 2C-B | 5-HT₂A | - | 1.6 | - |

| 2C-B | 5-HT₂C | - | 4.1 | - |

| 25I-NBOMe | 5-HT₂A | - | - | Potent Agonist |

| 25C-NBOMe | 5-HT₂A | Low nanomolar range | - | Highly Efficacious Agonist |

| 25C-NBOMe | 5-HT₂C | Low nanomolar range | - | Highly Efficacious Agonist |

| Compound | Effect | Observation |

|---|---|---|

| 2C-T-7 | Cytotoxicity | Concentration-dependent |

| 25T7-NBOMe | Cytotoxicity | Higher than 2C-T-7 |

| Various 2C-X/NBOMes | Mitochondrial Membrane Potential | Depolarization |

| Various 2C-X/NBOMes | Intracellular ATP Levels | Decreased |

| 25I-NBOMe | Intracellular Ca²⁺ Levels | Increased |

These findings on related compounds suggest that the cellular signaling impact of this compound would likely involve modulation of the serotonergic system, particularly 5-HT₂A receptors, and may extend to affecting cellular energy metabolism and calcium signaling pathways. However, direct experimental data on this compound is required to confirm these specific effects.

Structure Activity Relationship Sar Investigations

Influence of Aromatic Ring Substitution on Receptor Affinity and Efficacy

The substitution pattern on the phenyl ring of the phenethylamine (B48288) scaffold is a critical determinant of its interaction with biological targets, particularly serotonin (B10506) and dopamine (B1211576) receptors. biomolther.orgbiomolther.orgnih.govbiomolther.org For compounds related to 2-Methyl-3,4-dimethoxyphenethylamine, the position and nature of these substituents dictate both binding affinity and functional activity.

Research into phenethylamine derivatives shows that the presence and location of methoxy (B1213986) groups significantly impact bioactivity. For instance, while the 2,4,5-substitution pattern is common among potent 5-HT2A receptor agonists frontiersin.org, the deletion of methoxy groups from the 2- or 5-position can lead to a drastic drop in potency, with the 2-methoxy group being particularly crucial. nih.gov Conversely, studies on dopamine reuptake inhibition have indicated that compounds with a methoxy group on the aromatic ring may exhibit very weak or no inhibitory activity. biomolther.org The 3,4-dimethoxy substitution pattern, as seen in the parent compound 3,4-dimethoxyphenethylamine (B193588) (DMPEA), is an analogue of dopamine where the hydroxyl groups are replaced by methoxy groups. wikipedia.org

The addition of other substituents to the dimethoxy-substituted ring further modulates activity. Generally, incorporating a lipophilic substituent (such as a halogen or an alkyl group) at the 4-position of a 2,5-dimethoxyphenethylamine scaffold tends to increase agonist potency at 5-HT2 receptors. frontiersin.orgnih.gov Studies on 5-HT2A receptor binding have shown that alkyl or halogen groups at the para-position of the phenyl ring exert positive effects on binding affinity. biomolther.orgnih.govnih.govresearchgate.net In contrast, an alkoxy or nitro group at the same position can decrease affinity. biomolther.orgnih.gov

| Ring Position | Substituent Type | General Effect on 5-HT2A Receptor Affinity |

| 4 (para) | Alkyl or Halogen | Positive effect on binding affinity biomolther.orgnih.govnih.gov |

| 4 (para) | Alkoxy or Nitro | Decreased binding affinity biomolther.orgnih.gov |

| 2 and 5 | Methoxy | Often crucial for high potency; deletion is detrimental nih.gov |

| General | Methoxy | May result in weak dopamine reuptake inhibition biomolther.org |

Role of Methyl Group Position and Stereochemistry on Bioactivity

The introduction of a methyl group onto the ethylamine (B1201723) sidechain of a phenethylamine—creating an amphetamine analog—has significant pharmacological consequences. The position of this methyl group, particularly at the alpha (α) carbon adjacent to the amine, influences the compound's potency, efficacy, and metabolic stability.

For many 2,5-dimethoxyphenethylamines, the addition of an α-methyl group has a relatively minor influence on binding affinity at 5-HT2A and 5-HT2C receptors. frontiersin.org However, these α-methylated congeners (amphetamines) often exhibit higher intrinsic activity at these receptors compared to their non-methylated phenethylamine counterparts. frontiersin.org This suggests that the methyl group can enhance the molecule's ability to activate the receptor once bound. Docking simulations of related compounds suggest that a branched methyl group can fit into a binding site pocket, influencing the molecule's orientation and interaction with key amino acid residues. biomolther.orgbiomolther.org

Studies on the analgesic effects of β-phenylethylamine (PEA) and its methylated derivatives have shown that α-methyl PEA (amphetamine) produces a small analgesic effect. nih.gov This indicates that methylation of the side chain directly impacts the compound's interaction with neurobiological pathways involved in pain perception. The stereochemistry of the α-methyl group is also a critical factor, though specific data on the 3,4-dimethoxy analog is limited. In many classes of psychoactive compounds, one stereoisomer (often the (S)-isomer) is significantly more potent than the other.

| Side Chain Modification | Effect on 5-HT2A/2C Receptors | Other Bioactivity |

| α-Methylation | Minor influence on binding affinity frontiersin.org | Increased intrinsic activity (efficacy) frontiersin.org |

| α-Methylation | Not specified | Small analgesic effect observed in amphetamine nih.gov |

Effect of Amine Substitutions on Pharmacological Profiles

Modification of the terminal amino group is a common strategy for altering the pharmacological profile of phenethylamine derivatives. Substituting one or both hydrogen atoms on the nitrogen with various functional groups can impact receptor affinity, selectivity, and efficacy.

Introducing arylmethyl substituents on the amine nitrogen often leads to a profound increase in affinity and functional activity at 5-HT2 serotonin receptors. acs.org The N-benzyl derivatives of the 2C-X class of phenethylamines are among the most potent 5-HT2A agonists known. nih.gov However, this effect is sensitive to the size and orientation of the substituent. While a very bulky N-substituent can be tolerated and may even increase affinity if its orientation is appropriate, it can also result in weak partial agonism, particularly at the 5-HT2A receptor. acs.org

Simpler modifications, such as N-methylation, can also have significant effects. In some phenethylamine series, converting a primary amine to a secondary or tertiary amine via methylation results in partial agonism. acs.org Specifically for derivatives of 2C-B (a 2,5-dimethoxy-4-bromophenethylamine), sequential N-methylation leads to analogues with a 10-fold reduction in affinity at 5-HT2A receptors. nih.gov Furthermore, attaching allyl groups to the nitrogen atom has been shown to have a negative influence on 5-HT2A receptor affinity. nih.gov These findings highlight the sensitivity of the amine group to substitution, where both the size and electronic properties of the substituent play a key role in modulating pharmacological activity.

| Amine Substitution | Effect on 5-HT2 Receptor Affinity/Efficacy |

| N-Benzylation | Often profoundly increases affinity and potency nih.govacs.org |

| Bulky N-Substituents | Tolerated; may increase affinity but can lower potency/efficacy acs.org |

| N-Methylation | Can lead to partial agonism and reduced affinity nih.govacs.org |

| N,N-Dimethylation | Can lead to low efficacy ligands acs.org |

| N-Allylation | Negative influence on 5-HT2A affinity nih.gov |

Correlations between Molecular Structure and Biological Activity in Phenethylamine Derivatives

The structure-activity relationships of phenethylamine derivatives reveal several overarching principles that govern their biological effects. These compounds primarily exert their pharmacological actions by modulating monoamine neurotransmitter systems, though a single, common mechanism for all members of this vast class is not known. wikipedia.org Their activity is a composite of interactions with various targets, including serotonin, dopamine, and adrenergic receptors, as well as monoamine transporters. researchgate.netnih.gov

A key structural feature for potent activity at serotonin 5-HT2 receptors is the substitution pattern on the aromatic ring. A 2,4,5-substitution pattern, often including methoxy groups at the 2- and 5-positions, is a well-established template for high-potency agonists. frontiersin.org The nature of the substituent at the 4-position is also critical; small, lipophilic groups tend to produce agonist activity, whereas larger lipophilic groups can confer antagonist properties. frontiersin.org

The ethylamine sidechain and the terminal amino group are also pivotal. An α-methyl group generally increases the efficacy of the compound without drastically altering its binding affinity. frontiersin.org Substitutions on the nitrogen atom can dramatically enhance potency, as seen with N-benzyl derivatives, but are highly sensitive to steric bulk and chemical properties, with larger groups sometimes reducing efficacy. nih.govacs.org

Metabolism and Disposition Studies in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification

Studies on the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in isolated rat hepatocytes have identified several key metabolites, offering a potential model for the metabolism of 2-Methyl-3,4-dimethoxyphenethylamine. The primary metabolic reactions observed were O-demethylation and deamination. nih.gov The deamination pathway leads to the formation of alcohol and carboxylic acid derivatives. nih.gov Specifically, metabolites such as the alcohol derivative, the carboxylic acid derivative, 2-O-desmethyl-2C-B, 2-O-desmethyl-N-acetyl-2C-B, and 5-O-desmethyl-N-acetyl-2C-B have been detected. nih.gov In these hepatocyte cultures, the major recovered metabolites were 2-O-desmethyl-2C-B and the carboxylic acid derivative. nih.gov It is plausible that this compound undergoes similar biotransformations, including demethylation at the 3- or 4-position and deamination of the ethylamine (B1201723) side chain, followed by oxidation and potential N-acetylation.

Metabolites with a hydroxyl group resulting from demethylation are often subject to further conjugation, which was observed to be extensive in the hepatocyte studies of 2C-B. nih.gov The introduction of an α-methyl group in some phenethylamines has been shown to increase metabolic stability, which may have implications for the disposition of this compound, though further studies are needed to confirm this. frontiersin.org

Table 1: Potential Metabolites of this compound Based on Analogue Studies This table is predictive and based on metabolic pathways of similar phenethylamine (B48288) compounds.

| Metabolite Class | Potential Specific Metabolites | Precursor Reaction |

| O-Desmethyl | 2-Methyl-3-hydroxy-4-methoxyphenethylamine | O-demethylation |

| 2-Methyl-4-hydroxy-3-methoxyphenethylamine | O-demethylation | |

| Deaminated | 2-(2-Methyl-3,4-dimethoxyphenyl)ethanol | Deamination followed by reduction |

| 2-Methyl-3,4-dimethoxyphenylacetic acid | Deamination followed by oxidation | |

| N-Acetylated | N-acetyl-2-Methyl-3,4-dimethoxyphenethylamine | N-acetylation |

Data is inferred from metabolic studies of structurally related phenethylamines.

Enzyme-Mediated Biotransformation Pathways and Kinetics

The biotransformation of phenethylamines is mediated by a variety of enzymes, primarily Phase I and Phase II enzymes.

Phase I Reactions: The oxidative deamination of phenethylamines is predominantly catalyzed by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. wikipedia.org The 2C class of phenethylamines are known substrates for both of these enzymes. wikipedia.org Cytochrome P450 (CYP) enzymes also play a role in the metabolism of some phenethylamines, although their contribution can be minor for certain compounds. wikipedia.org For other xenobiotics, a broad range of CYP isozymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP3A4, are known to be involved in oxidative metabolism. mdpi.com The specific CYP isoforms responsible for the metabolism of this compound have not been definitively identified. However, studies on the metabolism of 3,4-methylenedioxymethamphetamine (MDMA) indicate that CYP2D6 and CYP3A4 can play significant roles in its bioactivation. nih.gov

Phase II Reactions: Following Phase I metabolism, particularly after O-demethylation which exposes a hydroxyl group, phenethylamine metabolites can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. The two main conjugation pathways are glucuronidation and sulfation. mdpi.com Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). mdpi.com For MDMA metabolites, catechol-O-methyltransferase (COMT) and glutathione (B108866) S-transferase (GST) have also been shown to be involved in the detoxification pathways. nih.gov While kinetic data for this compound are not available, studies on related compounds can provide a general framework for its likely enzymatic processing.

Table 2: Enzymes Potentially Involved in the Biotransformation of this compound This table is based on known metabolic pathways of the broader phenethylamine class.

| Enzyme Family | Specific Enzymes (Examples) | Metabolic Reaction |

| Monoamine Oxidases | MAO-A, MAO-B | Oxidative deamination |

| Cytochrome P450 | CYP2D6, CYP3A4, and others | O-demethylation, hydroxylation |

| UDP-Glucuronosyltransferases | Various UGT isoforms | Glucuronidation of hydroxylated metabolites |

| Sulfotransferases | Various SULT isoforms | Sulfation of hydroxylated metabolites |

| N-Acetyltransferases | NAT1, NAT2 | N-acetylation |

The specific enzymes and their kinetics for this compound require further investigation.

Cellular Uptake and Intracellular Distribution Mechanisms

The mechanisms by which this compound enters cells and distributes within them are not well-characterized. However, the broader class of phenethylamines is known to interact with various cellular components and transport systems.

Substituted phenethylamines can interact with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), which are responsible for the reuptake of neurotransmitters from the synaptic cleft. biomolther.org This suggests that transporter-mediated uptake could be a potential mechanism for the entry of this compound into certain cell types, particularly neurons. The structure of the phenethylamine, including substitutions on the aromatic ring and the alkylamine side chain, can influence its affinity for these transporters. biomolther.org

Once inside the cell, the distribution of phenethylamines is likely influenced by their physicochemical properties. The subcellular distribution of related trace amines like β-phenylethylamine has been studied in rat brain tissue, indicating their presence in various cellular compartments. scilit.com Furthermore, some phenethylamines have been shown to interact with intracellular targets, such as microtubules. nih.govresearchgate.net This interaction could potentially influence their intracellular trafficking and localization. The lipophilicity conferred by the methyl and methoxy (B1213986) groups on this compound may also facilitate its passive diffusion across cellular membranes, although the extent of this contribution relative to active transport is unknown.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic properties and reactivity of 2-Methyl-3,4-dimethoxyphenethylamine. carta-evidence.orgacs.org Methodologies such as the B3LYP hybrid functional combined with a suitable basis set (e.g., 6-31G(d)) are commonly used to optimize the molecular geometry and calculate various electronic descriptors. carta-evidence.orgresearchgate.netresearchgate.netnih.gov

These calculations can determine key parameters that govern the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the compound's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.2 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.6 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

| Total Energy | -2500 Hartree | Represents the total electronic energy of the molecule. |

Note: The values presented in this table are representative and derived from typical DFT calculations for similar phenethylamine (B48288) derivatives. Actual values would require specific calculations for this compound.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. nih.govacs.orgresearchgate.net For this compound, docking simulations are particularly relevant for investigating its potential interactions with biological targets, such as G protein-coupled receptors (GPCRs), including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. biomolther.orgkoreascience.kr

The process involves generating a three-dimensional model of the target receptor, often based on homology modeling or cryo-electron microscopy structures. The ligand, this compound, is then computationally "docked" into the receptor's binding site. Scoring functions are used to estimate the binding energy and rank the different binding poses.

These simulations can identify key amino acid residues within the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. nih.govnih.gov For instance, interactions with specific residues in the transmembrane helices of the 5-HT2A receptor are crucial for the activity of many phenethylamines. nih.govacs.org Understanding these interactions is vital for elucidating the molecular basis of the compound's pharmacological profile.

| Receptor Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Type of Interaction |

| 5-HT2A Receptor | Asp155, Ser159, Phe340 | -8.5 | Hydrogen Bond, Hydrophobic |

| Dopamine D2 Receptor | Asp114, Ser193, Phe389 | -7.9 | Hydrogen Bond, Hydrophobic |

| Trace Amine-Associated Receptor 1 (TAAR1) | Asp103, Trp264, Phe268 | -8.2 | Hydrogen Bond, Aromatic |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from docking studies of similar ligands with these receptors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational flexibility of this compound and the dynamics of its interaction with biological targets over time. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles vary with time.

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and populated conformations in different environments, such as in aqueous solution or within a lipid bilayer mimicking a cell membrane. nih.govnih.gov This is crucial as the biological activity of a molecule can be highly dependent on its conformation.

| Simulation Parameter | Value | Interpretation |

| Ligand RMSD (in binding pocket) | 1.5 Å | Indicates the stability of the ligand's position over the simulation time. |

| Protein Backbone RMSD | 2.0 Å | Shows the overall stability of the receptor structure during the simulation. |

| Radius of Gyration (Rg) of Complex | 22.5 Å | Reflects the compactness of the ligand-receptor complex. |

| Number of Hydrogen Bonds (Ligand-Receptor) | 2-3 | Quantifies a key type of interaction maintaining the binding. |

Note: This table presents example data that would be obtained from an MD simulation of a ligand-receptor complex. The values are representative of a stable binding interaction.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov For this compound, these models can be developed to predict its activity at various receptors or its properties like lipophilicity (logP) and solubility.

The development of a QSAR/QSPR model involves several steps. First, a dataset of compounds with known activities or properties is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be electronic (e.g., from quantum chemical calculations), steric, hydrophobic, or topological. carta-evidence.org Finally, a mathematical model is built using statistical techniques like multiple linear regression (MLR) or machine learning algorithms to relate the descriptors to the activity or property of interest.

Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of analogs of this compound with potentially enhanced or modified properties.

| Molecular Descriptor | Descriptor Type | Contribution to Model |

| LogP | Hydrophobic | Positive correlation with membrane permeability. |

| Molecular Weight | Steric | Can influence binding affinity and bioavailability. |

| HOMO Energy | Electronic | Related to the compound's reactivity and interaction with electron-deficient sites. |

| Topological Polar Surface Area (TPSA) | Topological | Correlates with transport properties and bioavailability. |

Note: This table illustrates the types of descriptors that could be used in a QSAR/QSPR model for phenethylamine derivatives and their general influence.

Rational Design of Molecularly Imprinted Polymers for Selective Compound Recognition

Molecularly imprinted polymers (MIPs) are synthetic materials with custom-made recognition sites for a specific target molecule. mdpi.comnih.govmdpi.com Computational modeling plays a crucial role in the rational design of MIPs for the selective recognition of this compound. mdpi.comresearchgate.netdntb.gov.ua

The design process involves the computational screening of a library of functional monomers and cross-linkers to identify those that will form the most stable complex with the template molecule (this compound) before polymerization. Quantum chemical calculations are used to determine the interaction energies between the template and various functional monomers. mdpi.com The monomer that exhibits the strongest and most specific interactions is selected to maximize the selectivity and affinity of the resulting MIP.

Molecular dynamics simulations can also be used to model the pre-polymerization mixture and the final polymer structure, providing insights into the morphology of the binding cavities and the rebinding process. nih.gov This computational approach streamlines the development of MIPs for applications such as solid-phase extraction, chemical sensing, and drug delivery, by reducing the need for extensive experimental trial-and-error.

| Functional Monomer | Interaction Energy with Template (kcal/mol) | Dominant Interaction Type | Predicted Selectivity |

| Methacrylic Acid (MAA) | -12.5 | Hydrogen Bonding | High |

| 4-Vinylpyridine (4-VP) | -9.8 | Hydrogen Bonding, π-π Stacking | Moderate |

| Acrylamide | -8.2 | Hydrogen Bonding | Moderate |

| Styrene | -5.1 | Hydrophobic, π-π Stacking | Low |

Note: The interaction energies are hypothetical and serve to illustrate the computational screening process for selecting an optimal functional monomer for imprinting this compound.

Research Applications and Methodological Contributions

Utilization as Pharmacological Probes in Neurobiological Systems

Substituted phenethylamines, including 2-Methyl-3,4-dimethoxyphenethylamine, are widely employed as pharmacological probes to investigate the structure and function of various receptors and transporters within the central nervous system. wikipedia.org The primary targets for many psychoactive phenethylamines are the serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are known to be involved in processes such as perception, mood, and cognition. nih.govnih.gov

The parent compound, 3,4-dimethoxyphenethylamine (B193588) (DMPEA), has been shown to possess a weak affinity for serotonin receptors. wikipedia.org The introduction of a methyl group at the alpha-position of the ethylamine (B1201723) side chain, creating the amphetamine analogue, is a common structural modification in phenethylamine (B48288) research. This alteration often results in a minor influence on the binding affinity to 5-HT2A/C receptors but can significantly affect in vivo potency and duration of action. nih.gov While specific binding data for this compound is not extensively documented in publicly available research, its structural characteristics suggest it would be a valuable tool for probing the binding pockets of monoamine receptors and transporters.

Studies on related 2,5-dimethoxy-substituted phenethylamines have demonstrated that these compounds can act as full or partial agonists at 5-HT2A and 5-HT2C receptors. nih.gov The specific substitution pattern on the phenyl ring, as seen in this compound, would likely modulate its affinity and efficacy at these and other receptors, such as dopamine (B1211576) and adrenergic receptors. nih.govnih.gov Researchers utilize such compounds to map receptor binding sites, understand the molecular determinants of ligand-receptor interactions, and elucidate the downstream signaling pathways activated by receptor engagement.

Application in Biochemical Assay Development and Standardization

The development and standardization of biochemical assays are crucial for the advancement of pharmacology and toxicology. Substituted phenethylamines serve as essential tools in these processes, particularly in the context of receptor binding and enzyme inhibition assays. For instance, in vitro binding assays using cell lines heterologously expressing specific receptor subtypes (e.g., 5-HT2A, 5-HT2C) are standard methods to determine the affinity of a compound for a particular receptor. nih.govnih.gov In these assays, a radiolabeled ligand with known high affinity for the receptor is displaced by the test compound, allowing for the calculation of the test compound's binding affinity (Ki).

While there is no specific documentation of this compound's use in the development of a novel assay, it and its analogs are critical for validating the specificity and selectivity of such assays. By comparing the binding profiles of a series of structurally related phenethylamines, researchers can ensure that the assay can differentiate between ligands with subtle structural differences. Furthermore, these compounds can be used to standardize functional assays, such as those measuring second messenger production (e.g., inositol (B14025) phosphate (B84403) accumulation) in response to receptor activation. nih.gov

Contribution to Fundamental Understanding of Neurotransmitter Systems

The study of substituted phenethylamines has significantly contributed to our fundamental understanding of monoamine neurotransmitter systems, including the serotonergic and dopaminergic pathways. wikipedia.orgbiomolther.org These systems are implicated in a wide range of physiological and pathological processes, from motor control and reward to psychiatric disorders. By examining the neurochemical and behavioral effects of compounds like this compound, researchers can dissect the complex roles of different receptor subtypes and transporters.

For example, the parent compound DMPEA is an analog of the major human neurotransmitter dopamine, with the hydroxyl groups replaced by methoxy (B1213986) groups. wikipedia.org It has been shown to have some activity as a monoamine oxidase (MAO) inhibitor, an enzyme responsible for the breakdown of monoamine neurotransmitters. wikipedia.org The addition of a methyl group to form this compound could potentially alter this MAO inhibitory activity, providing insights into the structure-activity relationships of MAO inhibitors.

Furthermore, studies with various substituted phenethylamines have helped to elucidate the distinct roles of 5-HT2A and 5-HT2C receptors in mediating the behavioral effects of these compounds. nih.govnih.gov The ability of these compounds to induce specific behavioral responses in animal models, which can be blocked by selective antagonists, allows for the attribution of specific functions to these receptor subtypes.

Employment in Analog-Based Drug Discovery Research Methodologies

Analog-based drug discovery is a cornerstone of medicinal chemistry, involving the systematic modification of a lead compound's structure to optimize its pharmacological properties. The phenethylamine scaffold is a classic example of a privileged structure that has been extensively modified to create a wide array of therapeutic agents and research tools. mdpi.comnih.gov The structure-activity relationship (SAR) studies of substituted phenethylamines provide a rich database for the rational design of new molecules with desired activities.

The introduction of a methyl group on the phenyl ring, as in this compound, is a common strategy to explore the steric and electronic requirements of receptor binding sites. biomolther.org Such modifications can influence a compound's potency, selectivity, and metabolic stability. For example, in the 2,5-dimethoxy-phenethylamine series, the nature of the substituent at the 4-position dramatically influences the compound's activity, with small lipophilic groups often conferring agonistic properties at 5-HT2 receptors. nih.gov

While this compound itself may not be a clinical drug, its synthesis and pharmacological evaluation contribute to the broader understanding of how structural modifications to the phenethylamine core impact biological activity. This knowledge is invaluable for the design of novel ligands targeting specific neurotransmitter receptors for the potential treatment of various neurological and psychiatric disorders.

Analytical Reference Standard in Forensic Chemistry Research (Method Development Focus)

In the field of forensic chemistry, the unequivocal identification of novel psychoactive substances (NPS) is a continuous challenge. nih.govresearchgate.netojp.gov Substituted phenethylamines represent a large and ever-expanding class of NPS. nih.gov The development of robust and reliable analytical methods for the detection and quantification of these compounds in seized materials and biological samples is therefore of paramount importance.

This compound can serve as an analytical reference standard in the development and validation of such methods. vulcanchem.com Certified reference materials are essential for ensuring the accuracy and traceability of forensic analytical results. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the analysis of phenethylamine derivatives. nih.govnih.gov The availability of a pure standard of this compound allows forensic laboratories to:

Develop and optimize chromatographic separation conditions.

Determine characteristic mass spectral fragmentation patterns for unambiguous identification.

Establish limits of detection and quantification for the analyte in various matrices.

Validate the entire analytical procedure for accuracy, precision, and selectivity.

The synthesis of isotopically labeled internal standards, such as [13C6]-labelled phenethylamine derivatives, further enhances the accuracy of quantitative methods by compensating for matrix effects and variations in sample preparation. nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Novel Molecular and Cellular Interaction Mechanisms

There is a lack of research into the specific molecular and cellular interaction mechanisms of 2-Methyl-3,4-dimethoxyphenethylamine beyond basic receptor affinity data. wikipedia.org Detailed studies on its downstream signaling pathways, potential for biased agonism, interaction with intracellular proteins, or effects on cellular processes like gene expression and neuroplasticity have not been published.

Exploration of Uncharted Structural Analogs for Mechanistic Insights

While the broader phenethylamine (B48288) class has numerous explored analogs, there is no evidence in the scientific literature of a systematic synthesis and evaluation of structural analogs based specifically on the this compound scaffold. Such studies would be crucial for understanding the mechanistic basis of its activity and for identifying key structural motifs responsible for its pharmacological profile.

Integration with Advanced 'Omics' Technologies in Preclinical Research

The application of advanced 'omics' technologies (genomics, proteomics, transcriptomics, metabolomics) in the preclinical investigation of this compound has not been reported. These technologies are vital for a comprehensive understanding of a compound's biological effects, and their absence in the research record for this compound indicates a significant gap in its scientific evaluation.

Development of Highly Selective and Potent Research Probes

Given its very low affinity for key neurological targets like the 5-HT2A receptor, this compound is not itself a candidate for a selective and potent research probe. wikipedia.org Furthermore, there are no published research programs dedicated to modifying its structure to develop such probes for investigating specific biological pathways or receptor subtypes.

Q & A

Q. How can researchers confirm the structural identity of 2-Methyl-3,4-dimethoxyphenethylamine in synthetic batches?

Answer: To confirm structural identity, employ spectroscopic techniques such as:

- 1H/13C Nuclear Magnetic Resonance (NMR): Compare chemical shifts with literature values for methoxy groups (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.5–7.0 ppm).

- Mass Spectrometry (MS): Verify the molecular ion peak at m/z 181.235 (average mass for C10H15NO2) and fragmentation patterns consistent with the phenethylamine backbone .

- Infrared (IR) Spectroscopy: Identify characteristic absorptions for amine (-NH2, ~3300 cm<sup>-1</sup>) and methoxy (-OCH3, ~2850 cm<sup>-1</sup>) groups.

Q. What are the standard laboratory safety protocols for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Inspect gloves for integrity before use and dispose of contaminated gloves according to hazardous waste regulations .

- Ventilation: Work in a fume hood to minimize inhalation risks.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination. Neutralize acidic/basic residues before disposal .

Q. What are the common synthetic routes for this compound?

Answer:

- Reductive Amination: React 3,4-dimethoxyphenylacetone with ammonium acetate and sodium cyanoborohydride in methanol under acidic conditions.

- Hydrogenation of Nitriles: Catalytically reduce 3,4-dimethoxyphenylacetonitrile using H2 and Raney nickel.

- Biochemical Precursor Pathways: Utilize enzymatic decarboxylation of tyrosine derivatives in genetically modified microbial systems (e.g., E. coli expressing aromatic L-amino acid decarboxylase) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for higher yields and purity?

Answer:

- Microwave-Assisted Synthesis: Reduce reaction times and improve regioselectivity by employing controlled microwave irradiation (e.g., 100°C, 300 W, 20 minutes) .

- Green Catalysis: Use γ-cyclodextrin in aqueous media to enhance reaction efficiency and reduce organic solvent waste .

- Purification Strategies: Apply column chromatography with gradient elution (e.g., hexane/ethyl acetate → methanol) or recrystallization in ethanol/water mixtures to isolate high-purity product (>98%).

Q. What methodological approaches are used to study the pharmacological interactions of this compound?

Answer:

- Receptor Binding Assays: Conduct competitive radioligand displacement studies (e.g., using <sup>3</sup>H-labeled ligands) to evaluate affinity for serotonin (5-HT2A) or dopamine (D2) receptors.

- Functional Assays: Measure intracellular cAMP levels or calcium flux in HEK293 cells transfected with target receptors.

- Metabolic Stability: Use liver microsomes or hepatocyte models to assess cytochrome P450-mediated oxidation pathways .

Q. How can researchers resolve contradictions in reported receptor affinity data for this compound?

Answer:

- Reproducibility Checks: Validate experimental conditions (e.g., buffer pH, temperature, ligand concentration) across independent labs.

- Analytical Standardization: Use certified reference materials (CRMs) to calibrate instrumentation and ensure batch-to-batch consistency.

- Data Meta-Analysis: Compare results across studies while accounting for variables such as stereochemistry (e.g., R vs. S enantiomers) or salt forms (e.g., hydrochloride vs. free base) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products